An In-depth Technical Guide to the Physical and Solubility Profile of (3R)-1,3-dimethylpiperidin-4-one
An In-depth Technical Guide to the Physical and Solubility Profile of (3R)-1,3-dimethylpiperidin-4-one
Introduction
(3R)-1,3-dimethylpiperidin-4-one is a chiral substituted piperidinone, a class of heterocyclic compounds that serve as versatile building blocks in modern medicinal chemistry. The piperidine scaffold is a privileged structure, appearing in a vast array of pharmaceuticals due to its ability to confer favorable pharmacokinetic properties and engage in specific molecular interactions with biological targets.[1][2][3] This guide provides a comprehensive overview of the known physical properties and a detailed analysis of the expected solubility profile of (3R)-1,3-dimethylpiperidin-4-one.
It is critical to note that while the specific (3R) enantiomer (CAS No. 1527494-98-9) is the focus of this guide, much of the available experimental data pertains to the racemic mixture, 1,3-dimethylpiperidin-4-one (CAS No. 4629-80-5).[4][5] The physical properties of a single enantiomer, such as boiling point, density, and solubility, are expected to be identical to those of its corresponding racemate. Therefore, data for the racemic mixture is utilized as a reliable proxy for the (3R) enantiomer in this guide, a distinction that is clearly noted where applicable. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's fundamental characteristics for applications in synthesis, formulation, and analytical development.
Core Physicochemical Profile
The molecular structure of (3R)-1,3-dimethylpiperidin-4-one features a six-membered nitrogen-containing ring functionalized with a ketone at the 4-position, a methyl group on the nitrogen atom (N-1), and a chiral methyl group at the 3-position. This combination of a polar ketone, a basic tertiary amine, and a non-polar hydrocarbon framework dictates its physical and chemical behavior.
The compound is a liquid at room temperature, which is consistent with its relatively low molecular weight and the absence of strong intermolecular forces like the hydrogen bonding that would be present in a secondary amine. Its boiling point has been reported as 62°C under reduced pressure (12 mmHg), indicating it is a moderately volatile substance.[6][7]
Table 1: Summary of Physicochemical Properties
| Property | Value | Source / Comment |
| IUPAC Name | (3R)-1,3-dimethylpiperidin-4-one | - |
| Synonym(s) | (3R)-1,3-dimethyl-4-piperidinone | |
| CAS Number | 1527494-98-9 | For the (3R) enantiomer.[4][5] |
| 4629-80-5 | For the racemic mixture.[7][8][9][10] | |
| Molecular Formula | C₇H₁₃NO | [8] |
| Molecular Weight | 127.19 g/mol | [8] |
| Physical Form | Clear light yellow liquid/oil | [7] |
| Melting Point | Data not available | As a liquid at room temp, MP is below ambient. |
| Boiling Point | 62°C / 12 mmHg | [6][7] |
| Density | 0.950 g/mL | [9] |
| Refractive Index | 1.4580 | [9] |
| Predicted pKa | 8.06 ± 0.40 | [7] (For the conjugate acid) |
Solubility Profile and pKa Analysis
The solubility of a compound is a critical parameter in drug development, influencing everything from reaction work-up conditions to bioavailability. The solubility of (3R)-1,3-dimethylpiperidin-4-one is governed by the interplay of its polar and non-polar functionalities.
Theoretical Solubility in Common Solvents
Based on the principle of "like dissolves like," we can predict the solubility profile:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The ketone's oxygen atom and the tertiary amine's nitrogen atom can act as hydrogen bond acceptors. This allows for favorable interactions with polar protic solvents, suggesting good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): Strong dipole-dipole interactions between the solvent and the polar C=O bond of the piperidinone should result in high solubility.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The molecule's polarity, conferred by the ketone and amine groups, will likely limit its miscibility with non-polar solvents. While the hydrocarbon backbone provides some lipophilicity, it is insufficient to overcome the dominant polar character. Therefore, low solubility is expected.
Impact of pKa on Aqueous Solubility
The tertiary amine in the piperidine ring is basic and will be protonated in acidic conditions. The predicted pKa of the resulting conjugate acid is approximately 8.06.[7] This is a pivotal characteristic, as it dictates that the compound's aqueous solubility will be highly dependent on pH.
-
At Acidic pH (pH < 6): The amine will be predominantly in its protonated, cationic form (a piperidinium salt). This ionic species is significantly more polar than the neutral free base, leading to a dramatic increase in aqueous solubility.
-
At Neutral to Basic pH (pH > 9): The compound will exist primarily as the neutral free base. In this form, its aqueous solubility will be lower and governed by the polarity of the overall molecule.
This pH-dependent behavior is fundamental for designing extraction procedures (e.g., separating it from neutral impurities by washing an organic layer with aqueous acid) and for understanding its potential behavior in biological systems.
Table 2: Predicted Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble | Hydrogen bond accepting capability of the ketone and amine groups. |
| Polar Aprotic | DMSO, Acetonitrile, Acetone | Soluble | Favorable dipole-dipole interactions with the polar ketone group. |
| Acidic Aqueous | 5% HCl | Highly Soluble | Protonation of the basic tertiary amine to form a soluble salt. |
| Basic Aqueous | 5% NaOH | Slightly Soluble | Compound exists as the neutral free base, solubility is limited. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Slightly Soluble to Insoluble | The molecule's overall polarity limits miscibility with non-polar solvents. |
Standardized Experimental Protocols
To ensure the generation of reliable and reproducible data, standardized protocols for determining physical properties are essential. The following sections detail field-proven methodologies for characterizing compounds like (3R)-1,3-dimethylpiperidin-4-one.
Protocol for Boiling Point Determination (Micro-Scale)
Since the compound is a liquid, this method is suitable for determining its boiling point with a small sample volume, a common scenario in research settings.
Causality and Rationale: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[11] This micro-method traps the compound's vapor in an inverted capillary tube. As the sample is heated, the trapped air and vapor expand, escaping as bubbles. When the heat is removed, the sample cools, and its vapor pressure decreases. The precise moment the vapor pressure equals the atmospheric pressure, the external pressure forces the liquid back into the capillary. This temperature is the boiling point.[11]
Step-by-Step Methodology:
-
Apparatus Setup: Attach a small test tube (e.g., 10 x 75 mm) containing 0.5 mL of the sample to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.
-
Capillary Insertion: Place a small capillary tube (sealed at one end) into the test tube with the open end down.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil). Heat the side arm of the Thiele tube gently with a micro-burner.
-
Observation (Heating): As the temperature rises, a stream of bubbles will emerge from the inverted capillary. Continue heating until the bubbling becomes a rapid, continuous stream.
-
Observation (Cooling): Remove the heat source and allow the apparatus to cool slowly.
-
Recording: Carefully observe the capillary. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to be drawn back into the capillary tube.
-
Validation: Allow the apparatus to cool further, then repeat the heating and cooling cycle to obtain a second, confirmatory reading.
Protocol for Qualitative Solubility Determination
This protocol provides a systematic approach to classifying a compound's solubility, which directly informs its handling, purification, and formulation.
Causality and Rationale: This protocol systematically tests the compound's affinity for solvents of varying polarity and reactivity. The use of acidic and basic solutions is a direct experimental probe of the compound's functional groups. Solubility in 5% HCl indicates the presence of a basic group (like the amine in our compound), while solubility in 5% NaOH would indicate an acidic group. This aligns with the pKa analysis and provides empirical validation of the compound's acid-base properties.
Step-by-Step Methodology:
-
Sample Preparation: In a series of small, labeled test tubes, place approximately 20-30 mg of the compound.
-
Solvent Addition: To each tube, add 1 mL of a different test solvent (Water, 5% HCl, 5% NaOH, Ethanol, Dichloromethane, Hexane).
-
Mixing: Agitate each tube vigorously for 30-60 seconds. A vortex mixer is ideal.
-
Observation: Observe each tube against a contrasting background. Classify the solubility as:
-
Soluble: The entire sample dissolves, leaving a clear, homogenous solution.
-
Slightly Soluble: A significant portion of the sample dissolves, but some solid particles or cloudiness remains.
-
Insoluble: The sample does not appear to dissolve at all.
-
-
pH Confirmation: For the tube containing 5% HCl where the compound dissolves, add 10% NaOH dropwise until the solution is basic. The precipitation of the compound confirms its basic nature.
Protocol for Melting Point Determination
While (3R)-1,3-dimethylpiperidin-4-one is a liquid at room temperature, this protocol is included as a standard for characterizing solid derivatives or if the compound is handled under cryogenic conditions.
Causality and Rationale: The melting point is the temperature at which a substance transitions from a solid to a liquid.[12] For a pure crystalline substance, this transition occurs over a very narrow temperature range (typically <1°C). The presence of impurities disrupts the crystal lattice, typically causing the melting point to be depressed and the range to broaden.[13][14] A slow, controlled heating rate near the melting point is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer, yielding an accurate measurement.[12][14][15]
Step-by-Step Methodology:
-
Sample Preparation: Ensure the solid sample is completely dry and finely powdered.
-
Capillary Loading: Tap the open end of a capillary tube into the sample powder. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[14]
-
Instrument Setup: Place the loaded capillary into the heating block of a melting point apparatus.
-
Heating Strategy:
-
If the approximate melting point is known, heat rapidly to about 20°C below this temperature.
-
Reduce the heating rate to 1-2°C per minute to ensure accuracy.[15]
-
-
Observation and Recording:
-
Record the temperature at which the first droplet of liquid appears (T1).
-
Record the temperature at which the last solid crystal melts (T2).
-
The melting point is reported as the range T1-T2.
-
-
Validation: After the apparatus has cooled, repeat the measurement with a fresh sample to ensure reproducibility.
Visualization of Experimental Workflows
Diagrams provide a clear, at-a-glance understanding of complex procedures. The following workflows are rendered using Graphviz (DOT language) to illustrate the logical steps in property determination.
Caption: Logical workflow for the systematic classification of an organic compound's solubility.
Caption: Standardized workflow for accurate melting point determination using the capillary method.
Caption: Workflow for micro-scale boiling point determination.
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